4-(Pyridin-4-ylsulfanyl)phenol
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Overview
Description
4-(Pyridin-4-ylsulfanyl)phenol: is an organic compound with the molecular formula C11H9NOS It consists of a phenol group substituted with a pyridin-4-ylsulfanyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-ylsulfanyl)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloropyridine with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-4-ylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Scientific Research Applications
4-(Pyridin-4-ylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-ylsulfanyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridin-4-ylsulfanyl group can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 4-(Pyridin-3-ylsulfanyl)phenol
- 4-(Pyridin-2-ylsulfanyl)phenol
- 4-(Pyridin-4-ylthio)phenol
Comparison: 4-(Pyridin-4-ylsulfanyl)phenol is unique due to the position of the pyridinyl group, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-pyridin-4-ylsulfanylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h1-8,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMGNZJMTUYLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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